3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile
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Description
3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C14H12ClN3O and its molecular weight is 273.72. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Spectroscopic Characterization
Research has been conducted on similar molecules, highlighting the importance of DFT and TD-DFT/PCM calculations in determining the structural parameters and spectroscopic characterizations of such compounds. Studies have shown that these methodologies can accurately predict the molecular structure, vibrational frequencies, and electronic properties. For instance, a comprehensive analysis of the spectroscopic characteristics, including FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectra, of related dyes was conducted to understand their chemical behavior and potential applications in biological and corrosion inhibition contexts (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthetic Applications
Research on the synthesis of new 2-(oxiran-2-yl)-1,3-oxazoles demonstrated the potential of using similar chemical structures for creating new compounds with potential applications in materials science and pharmaceuticals. The regioselective alkylation and diastereoselective reactions with aromatic aldehydes to form new substituted oxazoles highlight the versatility of these molecules for chemical synthesis (Shablykin, Volosheniuk, & Brovarets, 2018).
Reactivity and Chemical Transformations
The reactivity of similar molecules with various reagents, leading to the synthesis of a variety of compounds, underscores their significance in synthetic organic chemistry. For example, reactions involving 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile and its derivatives have been explored to understand their potential in creating pharmacologically active compounds (Abdallah, 2007).
Optical and Structural Properties
The investigation into the structural and optical properties of derivatives shows their potential in the development of new materials with unique photophysical characteristics. Studies on thin films of related compounds revealed their nanocrystalline structure and significant optical properties, suggesting their application in photonic devices and materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
Research focusing on the photovoltaic properties of related compounds highlights their potential use in the fabrication of organic–inorganic photodiode devices. The examination of electrical and photovoltaic properties under various conditions indicates the suitability of these materials for applications in solar energy conversion and photodetection (Zeyada, El-Nahass, & El-Shabaan, 2016).
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-18(2)8-7-13-11(9-16)14(17-19-13)10-5-3-4-6-12(10)15/h3-8H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDUSMQNUHFWFZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NO1)C2=CC=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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